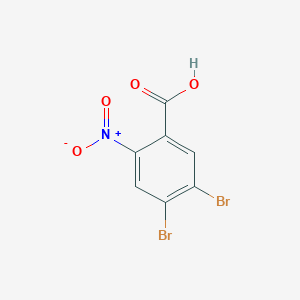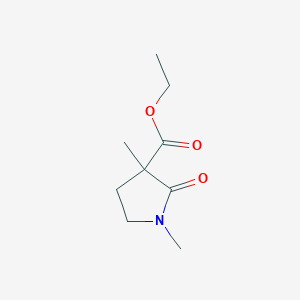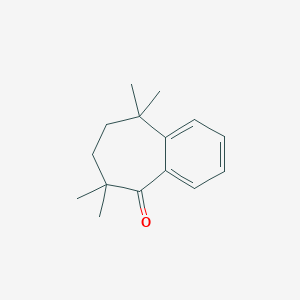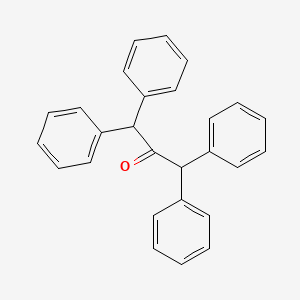
4,5-Dibromo-2-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dibromo-2-nitrobenzoic acid is an organic compound with the molecular formula C7H3Br2NO4 It is a derivative of benzoic acid, where two bromine atoms and one nitro group are substituted at the 4th, 5th, and 2nd positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-2-nitrobenzoic acid typically involves the nitration of 4,5-dibromobenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 2nd position .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale nitration reactions followed by purification processes such as recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Dibromo-2-nitrobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Major Products:
Substitution: Products depend on the nucleophile used; for example, replacing bromine with a methoxy group would yield a methoxy-substituted benzoic acid derivative.
Reduction: Reduction of the nitro group yields 4,5-dibromo-2-aminobenzoic acid.
Aplicaciones Científicas De Investigación
4,5-Dibromo-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: Its derivatives may be explored for potential biological activities, including antimicrobial properties.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4,5-Dibromo-2-nitrobenzoic acid largely depends on its chemical reactivity. The nitro group is an electron-withdrawing group, which makes the aromatic ring more susceptible to nucleophilic attack. The bromine atoms can participate in substitution reactions, allowing for further functionalization of the molecule. These properties enable the compound to interact with various molecular targets and pathways in chemical and biological systems .
Comparación Con Compuestos Similares
4,5-Dibromo-2-aminobenzoic acid: Similar structure but with an amino group instead of a nitro group.
4,5-Dibromo-2-hydroxybenzoic acid: Similar structure but with a hydroxy group instead of a nitro group.
2-Nitrobenzoic acid: Lacks the bromine substitutions.
Uniqueness: 4,5-Dibromo-2-nitrobenzoic acid is unique due to the presence of both bromine and nitro groups, which impart distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in research and industrial applications .
Propiedades
Fórmula molecular |
C7H3Br2NO4 |
|---|---|
Peso molecular |
324.91 g/mol |
Nombre IUPAC |
4,5-dibromo-2-nitrobenzoic acid |
InChI |
InChI=1S/C7H3Br2NO4/c8-4-1-3(7(11)12)6(10(13)14)2-5(4)9/h1-2H,(H,11,12) |
Clave InChI |
RZPONWOLLSMIKL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Br)Br)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11967333.png)


![(5Z)-3-isobutyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11967351.png)

![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B11967361.png)
![8-(furan-2-ylmethylamino)-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one](/img/structure/B11967364.png)


![1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol](/img/structure/B11967388.png)
![1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol](/img/structure/B11967392.png)

